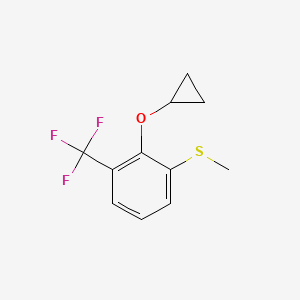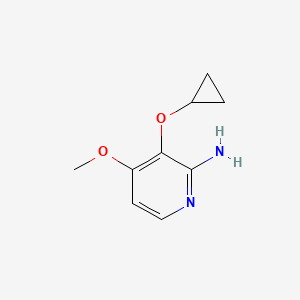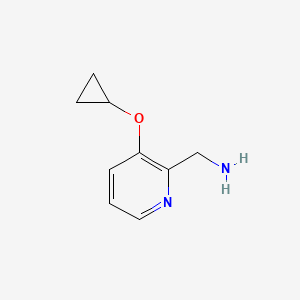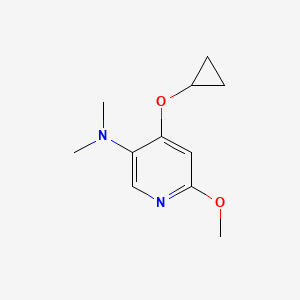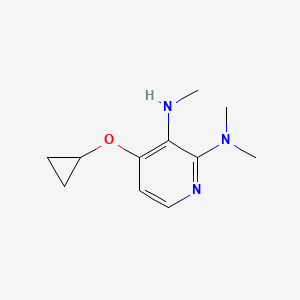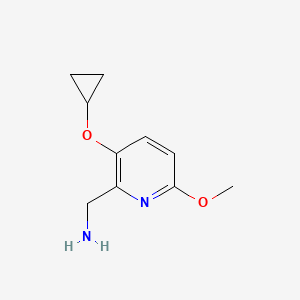
Glycinamide, L-prolyl-L-isoleucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycinamide, L-prolyl-L-isoleucyl- is a tripeptide compound with the molecular formula C13H24N4O3 It is composed of glycinamide, L-proline, and L-isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-prolyl-L-isoleucyl- typically involves the stepwise coupling of the amino acids glycinamide, L-proline, and L-isoleucine. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds. The final step involves deprotection to yield the desired tripeptide.
Industrial Production Methods
Industrial production of Glycinamide, L-prolyl-L-isoleucyl- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Glycinamide, L-prolyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Glycinamide, L-prolyl-L-isoleucyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in various biological processes and its potential as a bioactive molecule.
Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Glycinamide, L-prolyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activity, influence signal transduction pathways, and affect cellular processes. The exact mechanism depends on the context of its application, such as its role in neuroprotection or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- L-prolyl-L-leucyl-glycinamide
- L-prolyl-L-glutamate
- L-prolyl-L-alanyl
Uniqueness
Glycinamide, L-prolyl-L-isoleucyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of glycinamide, L-proline, and L-isoleucine allows it to interact with different molecular targets and exhibit unique bioactivities compared to other similar compounds.
Properties
CAS No. |
3481-36-5 |
|---|---|
Molecular Formula |
C13H24N4O3 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H24N4O3/c1-3-8(2)11(13(20)16-7-10(14)18)17-12(19)9-5-4-6-15-9/h8-9,11,15H,3-7H2,1-2H3,(H2,14,18)(H,16,20)(H,17,19)/t8-,9-,11-/m0/s1 |
InChI Key |
LPAKBOGBFKCVCA-QXEWZRGKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


